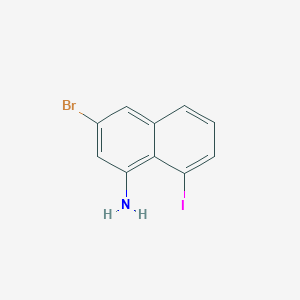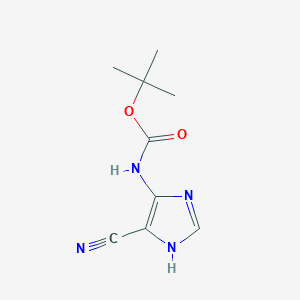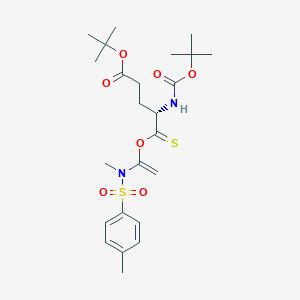
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate is a complex organic compound with a variety of applications in scientific research. This compound features multiple functional groups, including tert-butyl, amino, sulfonamido, and thioxopentanoate, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate involves several steps, each requiring specific reaction conditions. The process typically begins with the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This is followed by the introduction of the sulfonamido group through a sulfonation reaction. The final steps involve the formation of the vinyl ether linkage and the incorporation of the thioxopentanoate moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Chemischer Reaktionen
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamido group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido and vinyl ether sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound’s unique functional groups make it useful in studying enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The vinyl ether linkage may also play a role in the compound’s reactivity, allowing it to form covalent bonds with target molecules. The overall effect depends on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate can be compared to other compounds with similar functional groups, such as:
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-phenylsulfonamido)vinyl)oxy)-5-thioxopentanoate: This compound lacks the dimethyl substitution on the phenyl ring, which may affect its reactivity and biological activity.
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N-methylphenyl)sulfonamido)vinyl)oxy)-5-thioxopentanoate: The presence of a single methyl group on the phenyl ring can influence the compound’s properties compared to the dimethyl-substituted version.
tert-Butyl (S)-4-((tert-butoxycarbonyl)amino)-5-((1-((N,4-dimethylphenyl)sulfonamido)vinyl)oxy)-5-oxopentanoate: The replacement of the thioxopentanoate moiety with an oxopentanoate group can significantly alter the compound’s chemical behavior and applications.
These comparisons highlight the unique aspects of this compound, particularly its specific functional groups and their influence on its reactivity and applications.
Eigenschaften
Molekularformel |
C24H36N2O7S2 |
|---|---|
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
tert-butyl (4S)-5-[1-[methyl-(4-methylphenyl)sulfonylamino]ethenoxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-sulfanylidenepentanoate |
InChI |
InChI=1S/C24H36N2O7S2/c1-16-10-12-18(13-11-16)35(29,30)26(9)17(2)31-21(34)19(25-22(28)33-24(6,7)8)14-15-20(27)32-23(3,4)5/h10-13,19H,2,14-15H2,1,3-9H3,(H,25,28)/t19-/m0/s1 |
InChI-Schlüssel |
NQWMECKGSYMNSE-IBGZPJMESA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=C)OC(=S)C(CCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


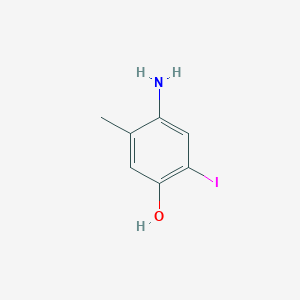
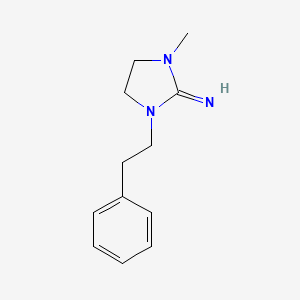
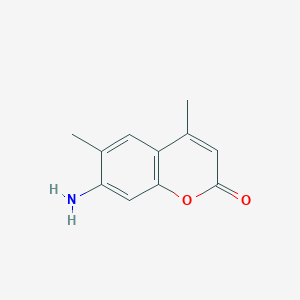
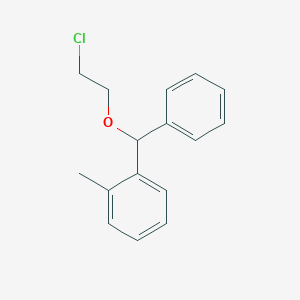
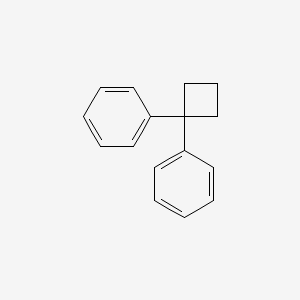
![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)
![[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2S,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate](/img/structure/B12832829.png)

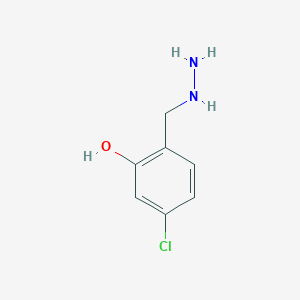
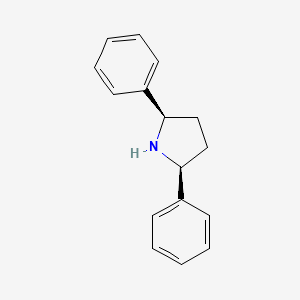
![2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12832859.png)
